3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide
Overview
Description
3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide is a chemical compound characterized by its unique structure, which includes a benzohydrazide group and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide typically involves the reaction of 3,4-dichlorobenzoic acid with imidazo[1,2-a]pyridin-6-ylmethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the hydrazide bond.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which 3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide exerts its effects involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to bind to various receptors and enzymes, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives
Benzohydrazide derivatives
Dichlorobenzoic acid derivatives
Uniqueness: 3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide stands out due to its specific structural features, which confer unique reactivity and biological activity compared to other similar compounds. Its combination of the imidazo[1,2-a]pyridine and benzohydrazide groups provides a distinct profile that is valuable in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatile applications and unique properties make it a compound of interest for future studies and developments.
Properties
IUPAC Name |
3,4-dichloro-N-[(E)-imidazo[1,2-a]pyridin-6-ylmethylideneamino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-12-3-2-11(7-13(12)17)15(22)20-19-8-10-1-4-14-18-5-6-21(14)9-10/h1-9H,(H,20,22)/b19-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLXIHOGYMYSOB-UFWORHAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN=CC2=CN3C=CN=C3C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)N/N=C/C2=CN3C=CN=C3C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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